

Roxatidine Pharmacokinetics & Monitoring

FAQs

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Compound Focus: Roxatidine

CAS No.: 78273-80-0

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Q1: Why is monitoring roxatidine plasma concentration important in pharmacokinetic studies?

Monitoring plasma levels is crucial because it helps establish the relationship between the administered dose and drug exposure. For **roxatidine** acetate, a prodrug, it is almost completely absorbed (>95%) and rapidly converted to its active metabolite, **roxatidine** [1]. The key pharmacokinetic parameters that monitoring can determine include:

- **Time to Peak Concentration (t_{max}):** Varies with formulation. A granulated capsule has a t_{max} of about **3 hours** [1].
- **Elimination Half-life (t_{1/2}):** Approximately **6 hours** in healthy volunteers [1].
- **Oral Clearance:** In patients with renal insufficiency, oral clearance was found to be around **178 ml/min** [2].
- **Linearity:** Shows linear pharmacokinetics across a dose range of **25 to 100mg** [1].

Q2: What is the validated analytical method for determining roxatidine in human plasma?

A robust method uses Liquid Chromatography/Electrospray Mass Spectrometry (LC/MS) [3].

- **Sample Preparation:** Single-step liquid-liquid extraction with *tert*-butyl methyl ether.
- **Chromatography:** Separation on a **C8 column**.
- **Detection:** Selected Ion Monitoring (SIM) at *m/z* 307.3 for **roxatidine** and *m/z* 260.3 for the internal standard, propranolol.
- **Key Performance Metrics:**

- **Linearity:** The standard curve is linear from **2 to 500 ng/mL** (correlation coefficient, $r > 0.999$) [3].
- **Lower Limit of Quantification (LLOQ):** **2 ng/mL** using only 0.1 mL of plasma [3].
- **Accuracy:** Intra-day and inter-day accuracy ranges from **102.3% to 110.0%** [3].
- **Precision:** Intra-day and inter-day precision (RSD) is between **3.3% and 8.8%** [3].
- **Run Time:** The total analytical run time is short, at about **5 minutes** [3].

Q3: What are common troubleshooting issues in the LC/MS assay for roxatidine?

The table below outlines potential problems and their solutions.

Issue	Possible Cause	Suggested Solution
Low Sensitivity	Ion suppression, inefficient extraction	Optimize mass spectrometer source parameters; validate extraction recovery efficiency [3].
Poor Chromatography	Column degradation, inappropriate mobile phase	Re-condition or replace C8 column; adjust mobile phase pH or composition [3].
Inaccurate Quantification	Improper calibration, protein binding	Freshly prepare calibration standards; ensure thorough protein precipitation during extraction [3] [4].
High Background Noise	Contaminated reagents or glassware	Use high-purity solvents and clean glassware; include procedural blanks [4].

Q4: How does renal impairment affect roxatidine pharmacokinetics?

Renal function significantly impacts **roxatidine** elimination [2].

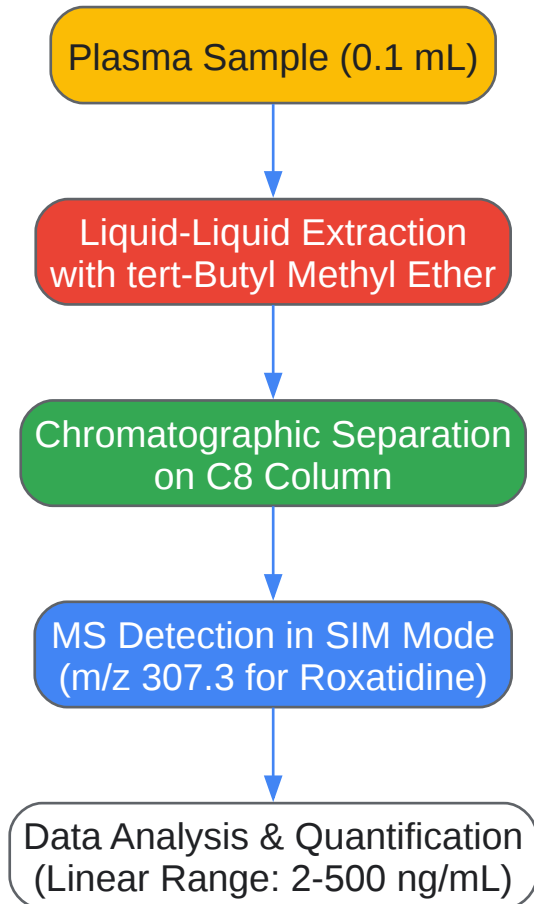
- **Prolonged Half-life:** The elimination half-life of **roxatidine** is extended to approximately **10.8 hours** in patients with renal insufficiency ($CL_{CR} \sim 8-17$ ml/min), compared to 6 hours in healthy subjects [1] [2].
- **Dosing Adjustment:** A study found that a dosage of **75 mg every 48 hours** was insufficient to maintain a gastric pH >4 for more than 6 hours. A **daily (nocturnal) intake of 75 mg** is recommended for these patients [2].

Experimental Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the core experimental and pharmacokinetic pathways.

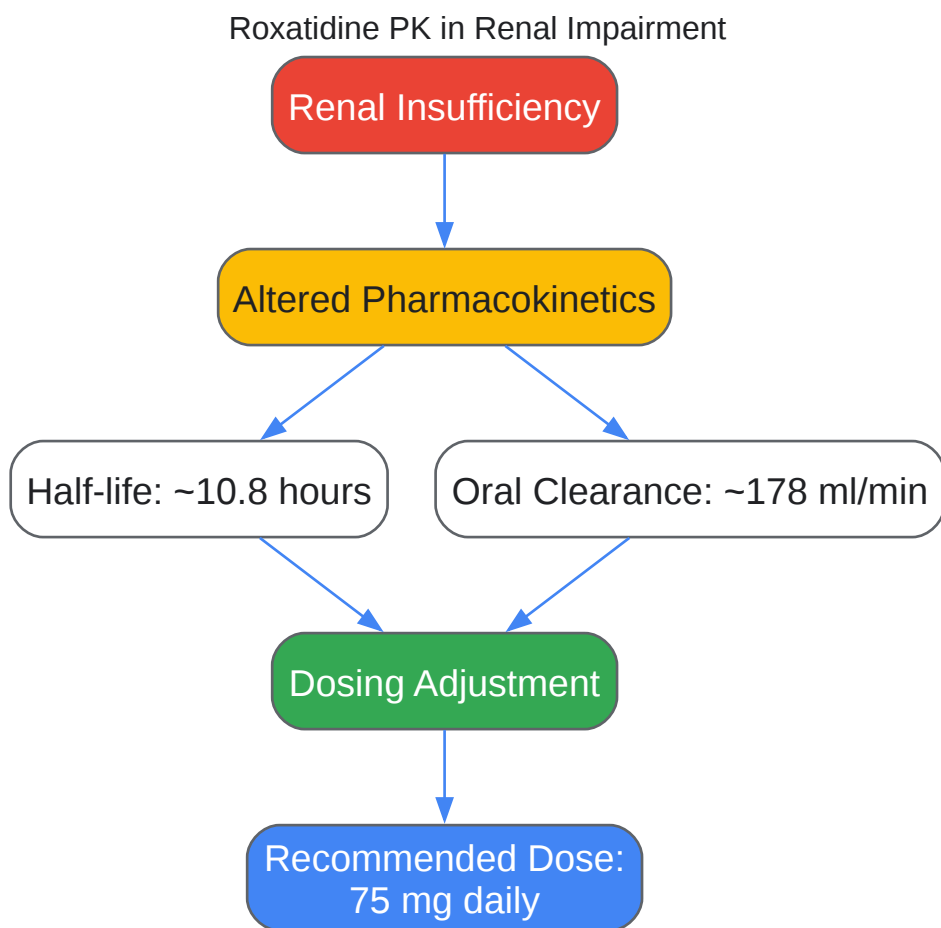
1. LC-MS Analysis Workflow for Roxatidine This diagram outlines the step-by-step procedure for quantifying **roxatidine** in plasma.

Roxatidine LC-MS Analysis Workflow



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2. Roxatidine PK in Renal Impairment This diagram summarizes the altered pharmacokinetic profile of **roxatidine** in patients with renal impairment and the resulting clinical considerations.



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References

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